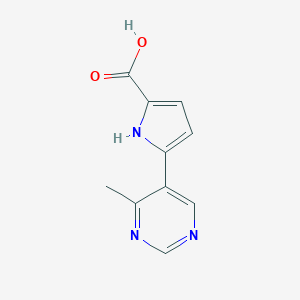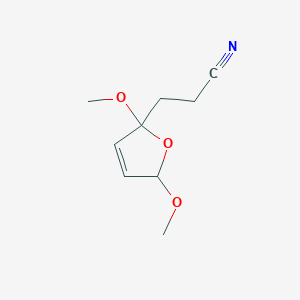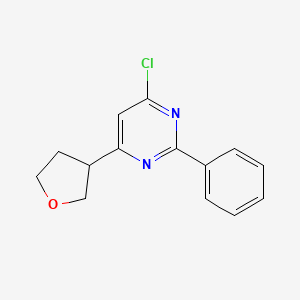
2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions, a methyl group at the 1 position, and a ketone group at the 4 position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one can be achieved through several synthetic routes. One common method involves the chlorination of 1-methyl-3,6-dihydropyridin-4(1H)-one using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective chlorination at the 2 and 5 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the desired product. The use of automated systems and advanced analytical techniques ensures the efficient and safe production of this compound.
化学反应分析
Types of Reactions
2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 2,5-dichloro-1-methyl-3,6-dihydropyridin-4-ol.
Substitution: The chlorine atoms at the 2 and 5 positions can be substituted with other functional groups such as alkyl, aryl, or amino groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkyl halides, aryl halides, and amines are used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of pyridine derivatives with higher oxidation states.
Reduction: Formation of 2,5-dichloro-1-methyl-3,6-dihydropyridin-4-ol.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学研究应用
2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The presence of chlorine atoms and the ketone group can influence the compound’s reactivity and binding affinity to these targets, modulating its biological activity.
相似化合物的比较
Similar Compounds
2,5-Dichloropyridine: Lacks the methyl and ketone groups, resulting in different chemical and biological properties.
1-Methyl-3,6-dihydropyridin-4(1H)-one: Lacks the chlorine atoms, leading to variations in reactivity and applications.
2,5-Dichloro-4-pyridone:
Uniqueness
2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one is unique due to the combination of chlorine atoms, a methyl group, and a ketone group on the pyridine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
1624262-49-2 |
|---|---|
分子式 |
C6H9Cl2NO |
分子量 |
182.04 g/mol |
IUPAC 名称 |
2,5-dichloro-1-methylpiperidin-4-one |
InChI |
InChI=1S/C6H9Cl2NO/c1-9-3-4(7)5(10)2-6(9)8/h4,6H,2-3H2,1H3 |
InChI 键 |
RKBQLVUHMNKYEG-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(C(=O)CC1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B11780775.png)
![1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine](/img/structure/B11780788.png)


![3-[[4-(6-amino-7H-purin-8-yl)phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B11780800.png)


![2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine](/img/structure/B11780818.png)






